REACTION_CXSMILES
|
Cl.Cl[CH2:3][C:4]1([N:7]([CH3:9])[CH3:8])[CH2:6][CH2:5]1.[C-:10]#[N:11].[Na+].[I-].[K+].C(=O)([O-])[O-].[Na+].[Na+].[Cl-].[Na+]>CS(C)=O>[CH3:8][N:7]([CH3:9])[C:4]1([CH2:3][C:10]#[N:11])[CH2:6][CH2:5]1 |f:0.1,2.3,4.5,6.7.8,9.10|
|
Name
|
compound
|
Quantity
|
30.3 g
|
Type
|
reactant
|
Smiles
|
Cl.ClCC1(CC1)N(C)C
|
Name
|
|
Quantity
|
43 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
490 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 20 hours at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with ether
|
Type
|
CUSTOM
|
Details
|
to be isolated
|
Reaction Time |
20 h |
Name
|
|
Type
|
|
Smiles
|
CN(C1(CC1)CC#N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |